![molecular formula C18H19N3O5 B5512697 N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

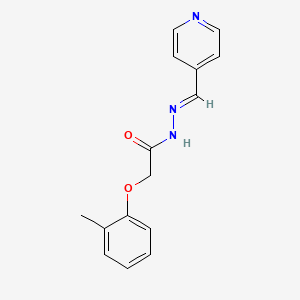

N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide involves multi-step chemical reactions, typically starting from base compounds through to the final product with desired functionalities. A notable method involves the reaction of acid chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides in a high yield, one-pot reaction, showcasing the synthetic versatility and efficiency of generating such compounds (Hamad & Hashem, 2000).

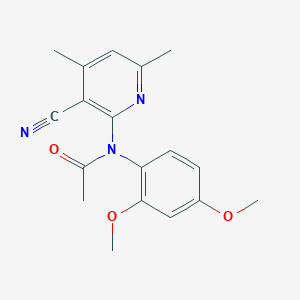

Molecular Structure Analysis

The molecular structure of compounds in this category, including this compound, is characterized by various spectroscopic techniques. For instance, the structural confirmation is often achieved through elemental analysis, spectral data (IR, NMR), and X-ray crystallography, which provide a comprehensive understanding of the molecular geometry, bond lengths, angles, and overall molecular conformation (Khan et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their chemical properties. The presence of functional groups such as the acrylamide moiety allows for reactions under different conditions, leading to the formation of complex structures or the modification of existing ones. The reactivity of such compounds is crucial for their application in synthesizing polymers or other materials with specific properties (Wen, 2006).

Physical Properties Analysis

The physical properties of this compound and similar compounds, such as solubility, melting point, and thermal stability, are critical for their practical applications. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's behavior under various thermal conditions and its compatibility with different solvents and materials (Saikachi & Suzuki, 1958).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other chemicals, define the applications of these compounds. Studies focusing on the reactivity and stability of these compounds under different chemical conditions help in tailoring their properties for specific applications, whether in material science, as catalysts, or in polymer synthesis (Ling et al., 1999).

Scientific Research Applications

Synthesis and Polymerization

N-{2-[2-(3,4-Dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide is involved in the synthesis of various chemical compounds, demonstrating its utility in polymerization and the creation of novel materials. The compound has been utilized in the synthesis of biodegradable hydrogels with potential applications in drug delivery systems, highlighting its relevance in biomedical engineering and materials science. These hydrogels are designed for the controlled release of drugs, showcasing the compound's role in developing advanced pharmaceutical formulations (Elvira, Mano, Román, & Reis, 2002).

Anticancer and Antioxidant Activities

Research into this compound derivatives has shown promising anticancer and antioxidant activities. Studies have synthesized and characterized various derivatives, evaluating their efficacy against different cancer cell lines and their antioxidant properties. This area of research opens new avenues for the development of therapeutic agents, emphasizing the compound's potential in oncology and disease prevention (Gudipati, Anreddy, & Manda, 2011).

Enzymatic Reactions and Industrial Applications

The compound's structure has implications for enzymatic processes and industrial applications, notably in the synthesis of acrylamide. By understanding the enzymatic reactions involving similar compounds, researchers can improve industrial processes, such as the production of acrylamide, which is crucial for the manufacture of polyacrylamide used in wastewater treatment, papermaking, and other applications. This research highlights the importance of chemical synthesis in enhancing industrial efficiency and sustainability (Kobayashi, Nagasawa, & Yamada, 1992).

Catalysis and Chemical Reactions

The compound and its derivatives play a significant role in catalysis, contributing to the development of bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media. These catalysts facilitate the Suzuki reaction, a crucial cross-coupling method in organic synthesis, underscoring the compound's utility in enhancing chemical reaction efficiencies and enabling the creation of complex organic molecules (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Bioconjugation and Material Science

Research has explored the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, aiming for well-defined aldehyde-containing copolymers for bioconjugation. This demonstrates the compound's relevance in creating materials with specific functions, such as targeted drug delivery, highlighting its potential in material science and biomedical applications (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Safety and Hazards

properties

IUPAC Name |

(E)-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-24-15-7-5-13(10-16(15)25-2)11-20-21-18(23)12-19-17(22)8-6-14-4-3-9-26-14/h3-11H,12H2,1-2H3,(H,19,22)(H,21,23)/b8-6+,20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSYTGMZMWCIQV-LVBIJHPESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C=CC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)/C=C/C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)